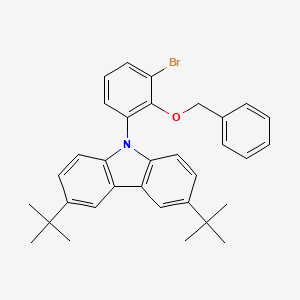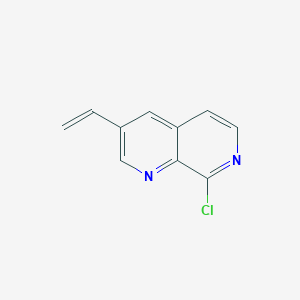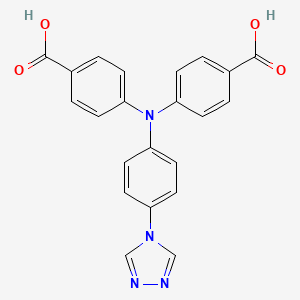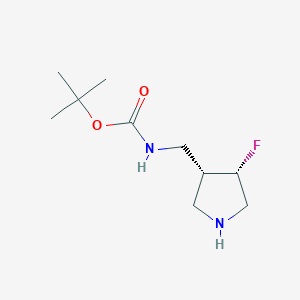![molecular formula C21H16O4 B8243989 2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243989.png)
2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Overview
Description
2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C21H16O4 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adsorption and Luminescence Regulation
2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is utilized in the synthesis of anionic indium-organic frameworks. These frameworks demonstrate high efficiency in adsorbing dyes and rare earth ions. Notably, their structural features and channel sizes significantly influence their adsorption properties, leading to diverse applications in luminescence regulation (Gao et al., 2019).
Photocatalytic Degradation of Dyes
This compound has been employed in the creation of coordination complexes that show promise as photocatalysts. These complexes are effective in the UV-light-driven degradation of organic dye pollutants, exemplifying their potential in environmental remediation (Lu et al., 2021).
Photophysical Measurements and Luminescence
The study of uranyl carboxylates synthesized from derivatives of 2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid reveals insights into photophysical properties. These compounds display varying luminescence behaviors based on their molecular structures and the presence of different guest molecules (Hou & Tang, 2020).
Metal-Organic Frameworks (MOFs)
This acid is a key component in the synthesis of MOFs. MOFs constructed using this compound exhibit diverse structures and have applications in areas such as gas storage, catalysis, and drug delivery. Their structural diversity is influenced by the choice of metal ions and organic linkers (Dai et al., 2016).
Nonlinear Optical Properties
Research on derivatives of 2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid has shown that they possess significant nonlinear optical properties. This makes them attractive for future studies in the field of nonlinear optics, with potential applications in photonics and telecommunications (Mary et al., 2014).
properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-13-12-18(14-2-6-16(7-3-14)20(22)23)10-11-19(13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHZSEABTWHYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine](/img/structure/B8243908.png)

![4,8-Bis(5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8243916.png)
![[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid](/img/structure/B8243926.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)


![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8243970.png)


![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid](/img/structure/B8244015.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)